molecular formula C21H23NO B14434591 1-Methyl-2,4-diphenyl-3-azabicyclo[3.3.1]nonan-9-one CAS No. 76335-71-2

1-Methyl-2,4-diphenyl-3-azabicyclo[3.3.1]nonan-9-one

Cat. No.: B14434591
CAS No.: 76335-71-2
M. Wt: 305.4 g/mol
InChI Key: DHDHFCNPYMPTKV-UHFFFAOYSA-N
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Description

1-Methyl-2,4-diphenyl-3-azabicyclo[3.3.1]nonan-9-one is a compound belonging to the class of azabicyclononanes. These compounds are known for their diverse biological activities, including antifungal, antibacterial, and anti-inflammatory properties . The unique structure of this compound makes it a subject of interest in various fields of scientific research.

Preparation Methods

The synthesis of 1-Methyl-2,4-diphenyl-3-azabicyclo[3.3.1]nonan-9-one typically involves the condensation of cyclohexanone, substituted benzaldehyde, and ammonium acetate in a 1:2:1.5 ratio in ethanol . This reaction yields the desired azabicyclononane structure. Industrial production methods may involve similar synthetic routes but optimized for large-scale production, ensuring high yield and purity.

Chemical Reactions Analysis

1-Methyl-2,4-diphenyl-3-azabicyclo[3.3.1]nonan-9-one undergoes various chemical reactions, including:

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide and reducing agents like sodium borohydride. The major products formed from these reactions are often derivatives with enhanced or modified biological activities.

Comparison with Similar Compounds

1-Methyl-2,4-diphenyl-3-azabicyclo[3.3.1]nonan-9-one can be compared with other azabicyclononane derivatives, such as:

The uniqueness of this compound lies in its specific substitution pattern and the resulting biological activities, making it a valuable compound for further research and development.

Properties

76335-71-2

Molecular Formula

C21H23NO

Molecular Weight

305.4 g/mol

IUPAC Name

1-methyl-2,4-diphenyl-3-azabicyclo[3.3.1]nonan-9-one

InChI

InChI=1S/C21H23NO/c1-21-14-8-13-17(20(21)23)18(15-9-4-2-5-10-15)22-19(21)16-11-6-3-7-12-16/h2-7,9-12,17-19,22H,8,13-14H2,1H3

InChI Key

DHDHFCNPYMPTKV-UHFFFAOYSA-N

Canonical SMILES

CC12CCCC(C1=O)C(NC2C3=CC=CC=C3)C4=CC=CC=C4

Origin of Product

United States

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